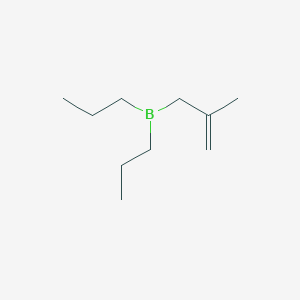
Borane, (2-methyl-2-propenyl)dipropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Borane, (2-methyl-2-propenyl)dipropyl- is an organoboron compound that features a boron atom bonded to a 2-methyl-2-propenyl group and two propyl groups. This compound is part of a broader class of boranes, which are known for their diverse applications in organic synthesis, particularly in hydroboration reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Borane, (2-methyl-2-propenyl)dipropyl- typically involves the reaction of borane (BH3) with 2-methyl-2-propenyl and propyl groups under controlled conditions. One common method is the hydroboration of 2-methyl-2-propenyl with borane-tetrahydrofuran complex (BH3-THF), followed by the addition of propyl groups. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of Borane, (2-methyl-2-propenyl)dipropyl- often involves large-scale hydroboration processes using borane-dimethyl sulfide complex (BH3-DMS) due to its stability and ease of handling. The reaction conditions are optimized to maximize yield and purity, often involving the use of inert atmospheres and precise temperature control.
Analyse Chemischer Reaktionen
Types of Reactions
Borane, (2-methyl-2-propenyl)dipropyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The boron atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: The compound itself can be used as a reducing agent in the presence of catalysts like palladium or platinum.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organolithium compounds are often used.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Alcohols or amines, depending on the substrate.
Substitution: Various organoboron compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Borane, (2-methyl-2-propenyl)dipropyl- has several applications in scientific research:
Chemistry: Used in hydroboration reactions to synthesize complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of Borane, (2-methyl-2-propenyl)dipropyl- involves the formation of a transient boron-hydrogen complex that can interact with various substrates. The boron atom acts as an electrophile, facilitating the addition of hydrogen to alkenes or alkynes. This process is often catalyzed by transition metals such as palladium or platinum, which enhance the reactivity and selectivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Borane-tetrahydrofuran complex (BH3-THF)
- Borane-dimethyl sulfide complex (BH3-DMS)
- Diborane (B2H6)
- Decaborane (B10H14)
Uniqueness
Borane, (2-methyl-2-propenyl)dipropyl- is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in hydroboration reactions. Unlike simpler boranes, its 2-methyl-2-propenyl group provides steric hindrance that can influence the outcome of reactions, making it a valuable reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
67570-19-8 |
|---|---|
Molekularformel |
C10H21B |
Molekulargewicht |
152.09 g/mol |
IUPAC-Name |
2-methylprop-2-enyl(dipropyl)borane |
InChI |
InChI=1S/C10H21B/c1-5-7-11(8-6-2)9-10(3)4/h3,5-9H2,1-2,4H3 |
InChI-Schlüssel |
WUFYDXXSDUOIFR-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCC)(CCC)CC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



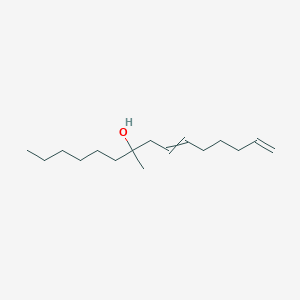
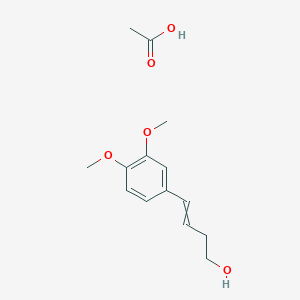
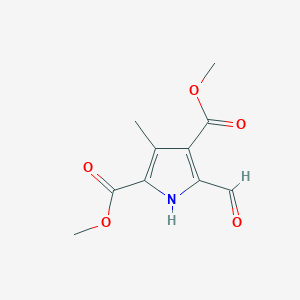
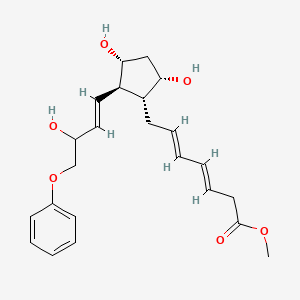
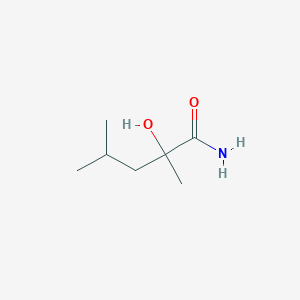
![Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate](/img/structure/B14481397.png)
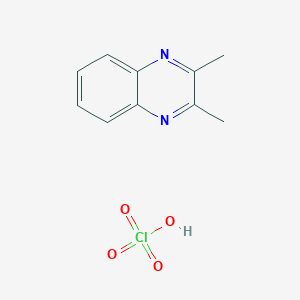



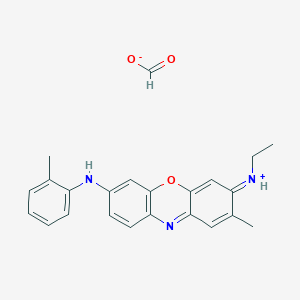
![Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl-](/img/structure/B14481441.png)

